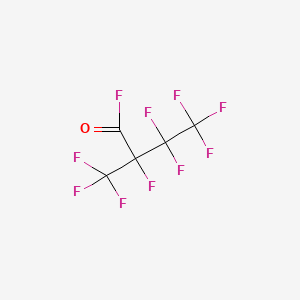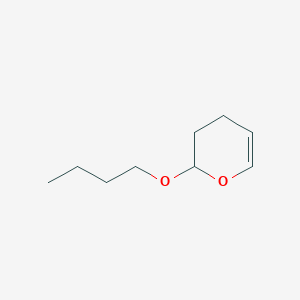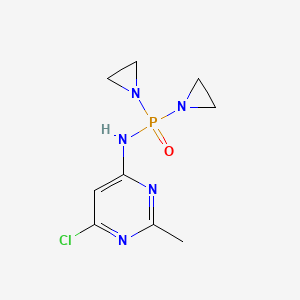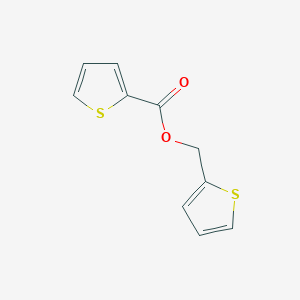
2-Thiophenecarboxylic acid, 2-thienylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 2-thienylmethyl ester is an organic compound derived from thiophene, a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 2-thienylmethyl ester typically involves the esterification of 2-Thiophenecarboxylic acid with 2-thienylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxylic acid, 2-thienylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
2-Thiophenecarboxylic acid, 2-thienylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylic acid, 2-thienylmethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiophene ring can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the thiophene ring.
2-Thiophenemethanol: A compound with a hydroxymethyl group attached to the thiophene ring.
Uniqueness
2-Thiophenecarboxylic acid, 2-thienylmethyl ester is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its carboxylic acid and alcohol counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
5271-35-2 |
|---|---|
Formule moléculaire |
C10H8O2S2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
thiophen-2-ylmethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C10H8O2S2/c11-10(9-4-2-6-14-9)12-7-8-3-1-5-13-8/h1-6H,7H2 |
Clé InChI |
LKPBENORACLYNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)COC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



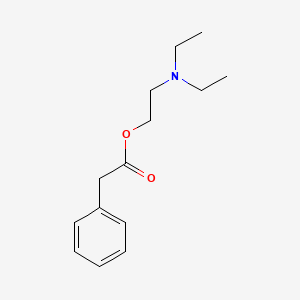
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
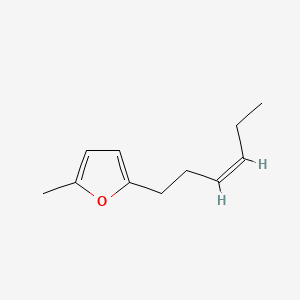
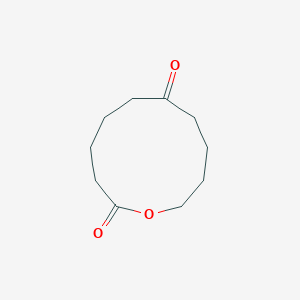
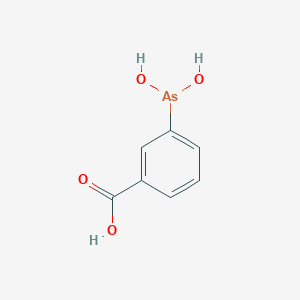
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
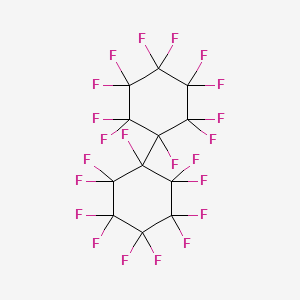
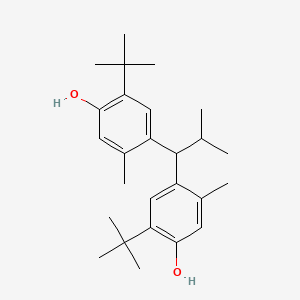
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
